molecular formula C20H20N2O3S B2895603 benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851804-41-6

benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2895603
CAS No.: 851804-41-6
M. Wt: 368.45
InChI Key: IQRQVNBNRHBDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a complex heterocyclic structure. Key components include:

  • Benzo[d][1,3]dioxol-5-yl group: A methylenedioxyphenyl moiety known for its electron-rich aromatic system, often enhancing binding affinity in bioactive molecules .
  • 4,5-Dihydro-1H-imidazole core: A partially saturated imidazole ring, which may influence conformational flexibility and hydrogen-bonding capabilities compared to fully aromatic imidazoles.

This structure combines features observed in pharmacologically active imidazole derivatives, such as kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-3-4-14(2)16(9-13)11-26-20-21-7-8-22(20)19(23)15-5-6-17-18(10-15)25-12-24-17/h3-6,9-10H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRQVNBNRHBDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Anticancer Activity

Recent studies have explored the anticancer properties of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives synthesized from benzo[d][1,3]dioxol-5-yl have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties and evaluated their cytotoxicity using the SRB assay on three cancer cell lines: HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated that many of these compounds exhibited significant antitumor activity :

CompoundIC50 (µM)HepG2HCT116MCF-7
Reference Drug (Doxorubicin)7.468.294.56
Thiourea Derivative 12.381.544.52

Notably, these compounds showed lower IC50 values compared to doxorubicin, suggesting a potential for greater efficacy in treating these cancers while exhibiting low toxicity towards normal cells (IC50 > 150 µM) .

The mechanisms underlying the anticancer activity of benzo[d][1,3]dioxol derivatives involve several pathways:

  • EGFR Inhibition : Some compounds act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : The assessment of apoptosis via annexin V-FITC staining showed that treated cells underwent significant apoptosis compared to controls.
  • Cell Cycle Arrest : Analysis revealed that these compounds could induce cell cycle arrest at different phases, contributing to their antiproliferative effects.
  • Mitochondrial Pathway Modulation : The expression levels of pro-apoptotic protein Bax and anti-apoptotic protein Bcl-2 were altered in treated cells, indicating a shift towards apoptosis through mitochondrial pathways .

Research Findings and Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas for future investigation include:

  • In Vivo Studies : Animal models should be utilized to assess the therapeutic efficacy and safety profile of this compound.
  • Combination Therapies : Investigating the synergistic effects when combined with established chemotherapeutic agents could enhance treatment outcomes.
  • Mechanistic Studies : Detailed molecular docking studies could provide insights into the binding interactions between this compound and its biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Imidazole Derivatives with Thioether Substituents
Compound Name Key Structural Features Synthesis Yield Biological Activity (if reported)
Target Compound Benzo[d][1,3]dioxol-5-yl, 4,5-dihydroimidazole, 2,5-dimethylbenzylthio Not reported Not explicitly stated
2-(Benzylthio)-4,5-diphenyl-1H-imidazole 4,5-Diphenylimidazole, benzylthio 63–92% Antibacterial activity evaluated
(5-Bromofuran-2-yl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone Bromofuryl methanone, 3-fluorobenzylthio, 4,5-dihydroimidazole Not reported Not explicitly stated

Key Observations :

  • Substituent Effects: The 2,5-dimethylbenzylthio group in the target compound may enhance lipophilicity compared to the 3-fluorobenzylthio group in , which introduces electronegative fluorine . 4,5-Dihydroimidazole cores (target compound, ) vs.
  • Synthetic Routes: Thioether formation via alkylation of imidazole-2-thiols with benzyl bromides is common (e.g., used benzyl bromides in ethanol under reflux) . Similar methods may apply to the target compound. Yields for thioether-containing imidazoles range widely (63–92%), suggesting substituent-dependent reactivity .
Benzo[d][1,3]dioxol-Containing Heterocycles
Compound Name Core Structure Key Functional Groups Potential Activity
Target Compound 4,5-Dihydroimidazole Benzo[d][1,3]dioxol-5-yl, thioether Kinase inhibition (inferred)
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole derivatives Benzimidazole Benzo[d][1,3]dioxol-5-yloxy, fluoro Not explicitly stated
PI3Kγ Inhibitors (e.g., 3s in ) Pyrazoline Benzo[d][1,3]dioxol-5-yl, thiophene PI3Kγ inhibition

Key Observations :

  • Electronic Effects : The benzo[d][1,3]dioxol group’s electron-donating properties may enhance π-π stacking or hydrogen bonding in biological targets, as seen in PI3Kγ inhibitors .
  • Heterocycle Core: Benzimidazoles () are rigid and planar, favoring intercalation or enzyme active-site binding.

Preparation Methods

Friedel-Crafts Acylation

Procedure :

  • Substrate : 1,3-Benzodioxole (piperonyl alcohol derivative).
  • Reagents : Acetyl chloride (or benzoic acid derivatives), Lewis acid catalyst (AlCl₃ or FeCl₃).
  • Conditions : Anhydrous dichloromethane, 0–5°C, 4–6 hours.
    Mechanism : Electrophilic substitution at the para position of the benzodioxole ring.
    Yield : 68–75%.

Carboxylic Acid Derivatization

Procedure :

  • Starting material : Benzo[d]dioxole-5-carboxylic acid.
  • Activation : Conversion to acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
  • Coupling : Reaction with amine or alcohol nucleophiles (e.g., imidazoline intermediates).
    Critical Note : Acid chlorides require strict anhydrous conditions to prevent hydrolysis.

Synthesis of 2-((2,5-Dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole

Imidazoline Ring Formation

Debus-Radiszewski Method :

  • Reactants : Ethylenediamine and thiourea derivative.
  • Conditions : Reflux in ethanol/water (3:1), 12–16 hours.
  • Mechanism : Cyclocondensation to form 2-mercapto-4,5-dihydro-1H-imidazole.
    Yield : 55–60%.

Thioether Functionalization

Alkylation of Thiol :

  • Substrate : 2-Mercapto-4,5-dihydro-1H-imidazole.
  • Alkylating agent : 2,5-Dimethylbenzyl bromide.
  • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF), 60°C, 8 hours.
    Yield : 72–78%.

Alternative Route :

  • Pre-functionalized thiourea : React 2,5-dimethylbenzyl thiol with cyanamide under acidic conditions.
  • Cyclization : Catalyzed by HCl in ethanol, yielding the thioether-imidazoline directly.

Coupling Strategies for Final Assembly

Nucleophilic Acyl Substitution

Procedure :

  • Acyl chloride : Benzo[d]dioxol-5-ylmethanoyl chloride.
  • Nucleophile : 2-((2,5-Dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole.
  • Conditions : Dichloromethane, triethylamine (TEA), 0°C to room temperature, 12 hours.
    Yield : 65–70%.

Mitsunobu Reaction

Applicability : For hydroxyl-containing intermediates.
Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
Limitation : Requires alcohol activation, less common for ketone couplings.

Optimization and Challenges

Regioselectivity in Imidazoline Functionalization

  • Thioether position : Controlled by steric and electronic factors; 2-substitution favored due to ring strain minimization.
  • Side reactions : Over-alkylation mitigated by stoichiometric control.

Stability of Intermediates

  • Imidazoline oxidation : Handled under inert atmosphere (N₂/Ar) to prevent ring aromatization.
  • Acid chloride hydrolysis : Avoided by rapid coupling post-synthesis.

Analytical Data and Validation

Spectroscopic Characterization

Intermediate ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Benzo[d]dioxol-5-ylmethanoyl chloride 6.85 (s, 1H), 6.78 (d, 1H), 6.02 (s, 2H) 165.2 (C=O), 148.1, 147.3, 108.5
2-((2,5-Dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole 3.72 (t, 2H), 3.15 (t, 2H), 2.32 (s, 6H) 45.1 (CH₂), 21.4 (CH₃)

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting point : 142–144°C (uncorrected).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages
Friedel-Crafts + Acylation High atom economy Requires harsh Lewis acids
Carboxylic acid derivatization Scalable, high yields Multi-step purification
Mitsunobu coupling Mild conditions Limited to alcohol intermediates

Industrial Considerations

  • Cost efficiency : Bulk synthesis favors Friedel-Crafts acylation due to reagent availability.
  • Green chemistry : Solvent-free cyclization methods under investigation to reduce waste.

Q & A

Basic Research Questions

Q. What are the key functional groups in benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, and how do they influence reactivity?

  • Answer : The compound contains three critical functional groups:

  • Benzo[d][1,3]dioxole : A bicyclic ether known for enhancing metabolic stability and binding affinity in bioactive molecules .
  • Thioether (S-CH₂ linkage) : Provides resistance to oxidation compared to ethers, influencing pharmacokinetic properties .
  • 4,5-dihydro-1H-imidazole : A partially saturated heterocycle that can act as a hydrogen bond donor/acceptor, crucial for interactions with biological targets .
    • Methodological Insight : Use techniques like FT-IR and NMR (¹H/¹³C) to confirm these groups. For example, the thioether proton resonates at δ 3.5–4.0 ppm in ¹H NMR, while the dioxole protons appear as a singlet near δ 6.0 ppm .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A multi-step approach is typical:

Synthesis of 2,5-dimethylbenzyl thiol : React 2,5-dimethylbenzyl chloride with sodium hydrosulfide (NaSH) under basic conditions (pH 10–12, 50–60°C) .

Formation of dihydroimidazole-thioether intermediate : Condense the thiol with 4,5-dihydro-1H-imidazole using a coupling agent like EDCI/HOBt in DMF .

Methanone linkage : React the intermediate with benzo[d][1,3]dioxol-5-yl carbonyl chloride in the presence of triethylamine (Et₃N) as a base .

  • Optimization Tip : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and purify intermediates using column chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from:

  • Structural analogs : Minor substituent changes (e.g., fluorobenzyl vs. chlorobenzyl) drastically alter activity. For example, replacing the 2,5-dimethylbenzyl group with a 3-fluorobenzyl group reduced anticonvulsant activity by 40% in rodent models .

  • Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF7) or incubation times may yield conflicting results. Standardize assays using IC₅₀ values across multiple cell lines .

    • Methodology : Perform SAR studies using a library of analogs (see Table 1) and validate findings with docking simulations (e.g., AutoDock Vina) to identify critical binding interactions .

    Table 1 : Comparative Bioactivity of Structural Analogs

    Compound ModificationBiological Activity (IC₅₀, μM)Reference
    2,5-dimethylbenzyl thioether12.3 (HeLa)
    3-Fluorobenzyl thioether20.7 (HeLa)
    Benzo[d]thiazole replacementInactive (MCF7)

Q. What strategies optimize the synthetic yield of the dihydroimidazole-thioether intermediate?

  • Answer : Key factors include:

  • Solvent choice : Use anhydrous DMF to stabilize the thiolate intermediate and minimize side reactions .
  • Catalysis : Add catalytic iodine (I₂, 5 mol%) to accelerate thiol-imidazole coupling .
  • Temperature control : Maintain 0–5°C during imidazole activation to prevent ring-opening .
    • Validation : Characterize intermediates via HRMS and ¹H NMR to confirm purity (>95%) before proceeding to the next step .

Q. How can in silico modeling predict the compound’s metabolic stability?

  • Answer : Use CYP450 isoform docking (e.g., CYP3A4) to identify vulnerable sites:

  • The benzo[d][1,3]dioxole moiety is prone to oxidative cleavage by CYP2D6, as shown in analogous compounds .
  • ADMET predictors (e.g., SwissADME) estimate a half-life of 8.2 hours in human liver microsomes, suggesting moderate stability .
    • Experimental Follow-up : Validate predictions with LC-MS-based metabolic assays using pooled human liver microsomes .

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions for thiol-imidazole coupling to avoid oxidation .
  • Characterization : Combine NMR (¹H/¹³C), HRMS , and XRD (if crystalline) for structural confirmation .
  • Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.